molecular formula C24H34Cl3N5O2 B608117 Ipatasertib dihydrochloride CAS No. 1396257-94-5

Ipatasertib dihydrochloride

Cat. No. B608117
M. Wt: 530.919
InChI Key: SRKVNRNRVFDUTG-VISIQVHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipatasertib, also known as RG7440, is an experimental cancer drug in development by Roche . It is a small molecule inhibitor of AKT, which is a key component of the PI3K/AKT pathway . Ipatasertib was discovered by Genentech in collaboration with Array Biopharma and is currently in phase II trials for treatment of breast cancer .


Synthesis Analysis

The first-generation process to manufacture Akt inhibitor Ipatasertib involves a late-stage convergent coupling of two challenging chiral components on a multikilogram scale . The two key components are a trans-substituted cyclopentylpyrimidine compound and a β2-amino acid . The two chiral intermediates are then coupled in a three-stage endgame process to complete the assembly of Ipatasertib .


Molecular Structure Analysis

Ipatasertib has a molecular formula of C24H32ClN5O2 . Its molar mass is 458.00 g·mol−1 . The structure of Ipatasertib includes a piperazine ring where the nitrogen ring atom carries an aryl group .


Chemical Reactions Analysis

The synthesis of Ipatasertib involves various chemical reactions, including a carbonylative esterification and subsequent Dieckmann cyclization sequence to forge the cyclopentane ring in the target . An asymmetric aminomethylation (Mannich) reaction is used to produce the β2-amino acid .


Physical And Chemical Properties Analysis

Ipatasertib is a small molecule with a molar mass of 458.00 g·mol−1 . It has a complex structure that includes a piperazine ring and several functional groups .

Scientific Research Applications

  • Breast Cancer Treatment : Ipatasertib, in combination with paclitaxel, has shown promise as a first-line therapy for metastatic triple-negative breast cancer. This combination was found to improve progression-free survival, especially in patients with PTEN-low tumors, indicating its potential as a targeted therapy for this breast cancer subtype (Kim et al., 2017).

  • Solid Tumors Treatment : In a phase I study, Ipatasertib demonstrated tolerable safety and meaningful disease control in patients with diverse solid tumors. This study highlighted the potent inhibition of AKT signaling by Ipatasertib, suggesting its broader applicability in various cancers (Saura et al., 2017).

  • Pharmacokinetics in Cancer Patients : The pharmacokinetics of Ipatasertib and its metabolite M1 were characterized in cancer patients, providing valuable insights into the drug’s absorption and clearance, which are crucial for optimizing dosing regimens (Yoshida et al., 2021).

  • Prostate Cancer Treatment : Ipatasertib, as a single agent or in combination with other drugs like abiraterone and prednisolone, showed safety and tolerability in patients with advanced solid tumors, including prostate cancer. This study also observed disease stability and responses in some patients (Doi et al., 2019).

  • Drug-Drug Interaction Studies : Research has been conducted on the pharmacokinetics, safety, and tolerability of Ipatasertib in combination with other cancer medications, such as darolutamide, providing insights into potential drug-drug interactions and their clinical significance (Sutaria et al., 2022).

  • Commercial Manufacturing Process : The development of the commercial manufacturing process for Ipatasertib has been detailed, highlighting the synthesis and production challenges for this complex drug (Bachmann et al., 2021).

  • Metastatic Prostate Cancer : A randomized phase II study found that Ipatasertib, combined with abiraterone, improved radiographic progression-free survival in metastatic castration-resistant prostate cancer patients, especially those with PTEN-loss tumors (de Bono et al., 2018).

Safety And Hazards

The exposure–response relationships for efficacy and safety of Ipatasertib were characterized using data collected from 1101 patients with metastatic castration-resistant prostate cancer in the IPATential150 study . Some adverse events had statistically significant association with Ipatasertib .

Future Directions

Ipatasertib is currently in phase II trials for the treatment of breast cancer . It has been evaluated as a single agent and in combination studies using dual AKT and androgen-receptor pathway blockade with Ipatasertib and abiraterone . The future directions of Ipatasertib research will likely focus on its potential use in other types of cancer and the optimization of its synthesis process .

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVNRNRVFDUTG-VISIQVHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipatasertib dihydrochloride

CAS RN

1396257-94-5
Record name Ipatasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396257945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IPATASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2JCB5A8EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.